CHR-6494

Kidney Cancer Renal Cell Carcinoma Metabolism

Select CHR-6494 for its irreplaceable, dual-targeting mechanism: it simultaneously inhibits mitosis via Haspin kinase (IC50=2nM) and glycolysis via PGK1. This first-in-class, ATP-competitive inhibitor uniquely triggers mitotic catastrophe through centromeric CPC disruption, a phenotype not replicated by generic anti-mitotics or newer Haspin-only probes. Validated for synergistic MEK inhibitor combinations in melanoma and superior in vivo efficacy in KIRC models over other PGK1 inhibitors, it is the definitive tool compound for interrogating the mitosis-metabolism interface in cancer.

Molecular Formula C16H16N6
Molecular Weight 292.34 g/mol
CAS No. 1333377-65-3
Cat. No. B606661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHR-6494
CAS1333377-65-3
SynonymsCHR-6494;  CHR 6494;  CHR6494.
Molecular FormulaC16H16N6
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESCCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1
InChIInChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20)
InChIKeyCZZCAOGIEGXMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHR-6494 (CAS 1333377-65-3): Potent Haspin Kinase Inhibitor for Cancer Research and Mitotic Catastrophe Studies


CHR-6494 is an indazolylimidazopyridazinamine-based, cell-permeable small molecule inhibitor of the serine/threonine kinase Haspin (GSG2), a key regulator of mitotic histone H3 phosphorylation [1]. It functions as a potent, reversible, and ATP-competitive antagonist of Haspin, demonstrating an enzymatic half-maximal inhibitory concentration (IC50) of 2 nM [2]. By blocking the phosphorylation of histone H3 at threonine 3 (H3T3ph), CHR-6494 disrupts the normal accumulation of the chromosomal passenger complex (CPC) at centromeres, leading to severe mitotic defects characterized by chromosome misalignment, spindle abnormalities, and centrosome amplification, ultimately culminating in mitotic catastrophe and apoptosis in proliferating cancer cells [1][2]. Due to its first-in-class status as a validated Haspin inhibitor tool compound, CHR-6494 is widely used to probe the role of Haspin in mitosis, cell cycle progression, and cancer biology [2].

CHR-6494 vs. Other Haspin and Kinase Inhibitors: Why Substitution with In-Class or Generic Kinase Inhibitors is Not Recommended


Substituting CHR-6494 with a generic kinase inhibitor or even a different Haspin inhibitor is not scientifically sound due to its unique, target-specific mechanism of action and the resulting cellular phenotype. While many anti-mitotic agents (e.g., taxanes, vinca alkaloids) or other kinase inhibitors (e.g., Aurora B, CDK1 inhibitors) broadly disrupt the mitotic machinery, CHR-6494's specificity for Haspin kinase leads to a distinct form of mitotic catastrophe characterized by a failure of chromosome congression and metaphase alignment [1]. More importantly, CHR-6494 has a unique dual-targeting capability, inhibiting not only Haspin but also the glycolytic enzyme PGK1, which differentiates it from newer, more selective Haspin inhibitors like SEL120 or thionucleoside-based compounds (e.g., compound 1d) that lack this second mechanism [2][3]. This distinct dual pharmacology results in a unique efficacy and toxicity profile that cannot be replicated by simply using another Haspin inhibitor or a general mitotic kinase inhibitor. Therefore, experiments designed to interrogate CHR-6494's specific pharmacology, particularly those involving PGK1-dependent metabolism or combination therapy with MEK inhibitors, require CHR-6494 and cannot be substituted [2][4].

CHR-6494 (1333377-65-3) Comparative Evidence: Quantitative Differentiation Data for Procurement Decisions


CHR-6494 vs. Z57346765: Superior In Vivo Anti-Tumor Efficacy in a Kidney Renal Clear Cell Carcinoma (KIRC) Xenograft Model

In a direct head-to-head comparison, CHR-6494 demonstrated significantly greater anti-tumor efficacy than Z57346765, a structurally distinct PGK1 inhibitor, in a nude mouse xenograft model of kidney renal clear cell carcinoma (KIRC). The study, which also identified both compounds as novel PGK1 inhibitors, reported that CHR-6494 achieved superior tumor growth inhibition while also exhibiting fewer side effects compared to Z57346765 [1]. This dual advantage positions CHR-6494 as the more efficacious and better-tolerated compound for in vivo studies of KIRC and PGK1-mediated metabolic dysfunction in cancer.

Kidney Cancer Renal Cell Carcinoma Metabolism Xenograft

CHR-6494 vs. Newer Haspin Inhibitors (SEL120 and Thionucleoside Analogs): Dual-Targeting of PGK1 as a Key Differentiator

CHR-6494 exhibits a unique dual pharmacology that distinguishes it from newer, more selective Haspin inhibitors. While compounds like SEL120 and the thionucleoside analog 1d are optimized for high selectivity against Haspin [1][2], a 2024 study identified CHR-6494 as a direct and functional inhibitor of the metabolic enzyme phosphoglycerate kinase 1 (PGK1) [3]. This is a unique mechanism not reported for other Haspin inhibitors. By simultaneously targeting both Haspin (inhibiting mitosis) and PGK1 (inhibiting glycolysis), CHR-6494 achieves a 'killing two birds with one stone' effect on cancer cell growth [3]. This dual targeting provides a distinct experimental tool for studying the interplay between cell cycle regulation and metabolic reprogramming in cancer, a capability not offered by more selective Haspin inhibitors.

Kinase Selectivity Target Engagement Metabolism Mechanism of Action

CHR-6494 vs. Aurora B Kinase Inhibitors: Superior Selectivity Profile for Probing Haspin-Specific Mitotic Functions

A critical differentiating factor for CHR-6494 is its proven selectivity for Haspin over closely related mitotic kinases. Unlike pan-kinase inhibitors, CHR-6494 is selective over a panel of 27 other protein kinases . Critically, it shows no significant inhibitory effect on Aurora B kinase [1], a key regulator of the spindle assembly checkpoint and cytokinesis that phosphorylates histone H3 at different residues (Ser10 and Ser28). This is in contrast to many broad-spectrum mitotic kinase inhibitors that can confound results by inhibiting both Haspin and Aurora B. CHR-6494's failure to modify H3S10 and H3S28 phosphorylation levels confirms its on-target specificity for the H3T3ph mark [1]. This clean selectivity profile makes CHR-6494 an indispensable tool for dissecting the specific contribution of Haspin to mitotic progression, without the off-target effects on Aurora B that are common to other compounds.

Kinase Selectivity Mitosis Cell Cycle Chemical Biology

CHR-6494 vs. 5-Iodotubercidin (5ITU): A Validated and More Selective Haspin Inhibitor for Probing Mitotic Catastrophe

While 5-iodotubercidin (5ITU) is a known adenosine analog and kinase inhibitor, its development as a Haspin probe is limited by its broader activity profile [1]. CHR-6494 is recognized as a more selective and well-characterized Haspin inhibitor, and its induction of mitotic catastrophe is a well-documented and quantifiable phenotype [2]. Treatment with 500 nM CHR-6494 produces a robust mitotic catastrophe in cancer cells, characterized by abnormal mitotic spindle morphology and centrosome amplification, alongside the upregulation of key mitotic checkpoint proteins BUB1 and cyclin B1 [2]. This specific and reproducible phenotype is a direct consequence of potent Haspin inhibition, and the detailed characterization of this process in the literature provides a clear experimental roadmap for users. In contrast, the less selective 5ITU may induce a more complex and less predictable cellular response, making CHR-6494 the preferred tool compound for studying mitotic catastrophe driven by Haspin inhibition [1].

Mitotic Catastrophe Cancer Cell Biology Chemical Probe

Optimal Scientific and Preclinical Applications for CHR-6494 (CAS 1333377-65-3)


Investigating PGK1-Dependent Metabolic Vulnerabilities in Kidney Cancer

Based on its validated dual mechanism of action, CHR-6494 is ideally suited for studies in kidney renal clear cell carcinoma (KIRC). Researchers should procure CHR-6494 to investigate the therapeutic potential of simultaneously inhibiting mitosis (via Haspin) and glycolysis (via PGK1). As shown in a head-to-head study, CHR-6494 demonstrated superior in vivo efficacy and tolerability compared to another PGK1 inhibitor, Z57346765, in a KIRC xenograft model [1]. This makes it a valuable tool for probing the interplay between cell cycle regulation and metabolic reprogramming in KIRC and for validating PGK1 as a therapeutic target in this cancer type.

Probing Haspin-Specific Mitotic Catastrophe in Colorectal Cancer

CHR-6494 is a validated tool for studying mitotic catastrophe. Its use is particularly relevant in colorectal cancer models. The compound has been shown to potently inhibit the growth of HCT-116 cells with an IC50 of 500 nM [1] and to effectively suppress tumor growth in an HCT-116 xenograft mouse model when administered at 50 mg/kg i.p. without causing significant body weight loss [1][2]. This established in vivo efficacy in a common colorectal cancer model provides a robust foundation for studies exploring CHR-6494 as a single agent or in combination with other therapies.

Studying Synergistic Combinations with MEK or Aurora Kinase Inhibitors

CHR-6494 has demonstrated strong synergistic effects in combination studies. In melanoma models, combining CHR-6494 with a MEK inhibitor (e.g., trametinib) synergistically reduced cell viability, enhanced apoptosis, and suppressed cell migration [3]. Similarly, in breast cancer models, it has been shown to enhance the anti-proliferative activity of the Aurora A kinase inhibitor MLN8237 [4]. Therefore, CHR-6494 is a critical reagent for researchers investigating rational combination therapies that pair Haspin inhibition with the blockade of other key signaling pathways (MAPK pathway) or mitotic regulators (Aurora kinases).

Dissecting the Role of Haspin in Mitotic Progression with a Selective Chemical Probe

For researchers requiring a clean chemical probe to study the specific functions of Haspin kinase, CHR-6494 is the gold standard. Its potent (Haspin IC50 = 2 nM) and well-documented selectivity over a panel of 27 kinases, including the lack of Aurora B inhibition, ensures that observed cellular phenotypes—such as chromosome misalignment, spindle abnormalities, and the upregulation of mitotic checkpoint proteins BUB1 and cyclin B1—can be confidently attributed to Haspin inhibition [1]. This makes it an essential tool for fundamental cell biology studies on mitosis, kinetochore-microtubule attachment, and the spindle assembly checkpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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